Baccatin X

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

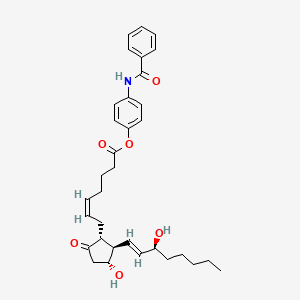

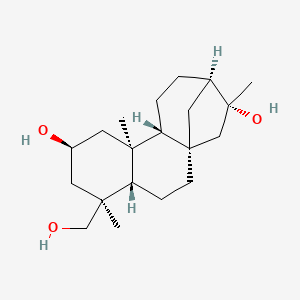

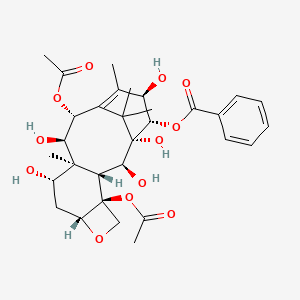

Baccatin X is a compound with the molecular formula C31H40O12 . It is a member of the diterpenoids family and is synthesized by yew trees (Taxus genus) . The compound has a molecular weight of 604.6 g/mol .

Synthesis Analysis

The biosynthesis of this compound involves a complex metabolic pathway that starts with the cyclization of geranylgeranyl diphosphate (GGPP) to form a unique diterpene skeleton, taxadiene . This is followed by a series of reactions including hydroxylation, oxidation, epoxidation, acylation, and benzoylation to generate the final product . Key enzymes involved in this pathway include taxadiene synthetase (TS) and taxadiene 5α-hydroxylase (T5αH) .

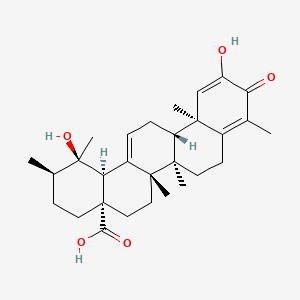

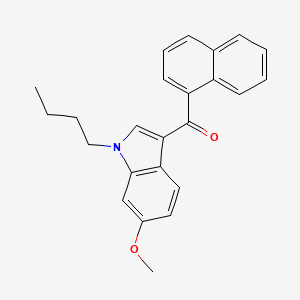

Molecular Structure Analysis

The molecular structure of this compound is characterized by a highly functionalized tetracyclic core skeleton . The InChI string representation of this compound is InChI=1S/C31H40O12/c1-14-20-22 (41-15 (2)32)24 (36)29 (6)18 (34)12-19-30 (13-40-19,43-16 (3)33)23 (29)25 (37)31 (39,28 (20,4)5)26 (21 (14)35)42-27 (38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31-/m0/s1 .

Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of this compound include cyclization, hydroxylation, oxidation, epoxidation, acylation, and benzoylation . The propensity of heterologously expressed pathway cytochromes P450, including taxadiene 5α-hydroxylase (T5αH), to form multiple products has been a significant bottleneck in the reconstitution of early paclitaxel biosynthesis .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 604.6 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 12, and a rotatable bond count of 7 . Its topological polar surface area is 189 Ų .

科学研究应用

对人类肿瘤细胞系的细胞毒性:Baccatin X与从云南红豆杉中分离出的其他紫杉二萜一起,在体外对人类肿瘤细胞系进行了细胞毒性测试。其中一种化合物对特定细胞系表现出抑制作用,表明这些化合物在癌症治疗中的潜力 (Hai, Wen, Li, Gao, Jiang, & Wang, 2014)。

紫杉醇类的生产和分泌:研究已经着重于优化从植物细胞培养中生产和分泌紫杉醇类(包括Baccatin III)的条件。这项研究对于开发生产这些化合物的生物技术方法具有重要意义,以实现商业规模的生产 (Kajani, Moghim, & Mofid, 2012)。

紫杉醇生物合成的基因工程:已经进行了关于利用酵母进行Baccatin III生产的基因工程研究,Baccatin III是紫杉醇生物合成中的中间体。这种方法旨在开发用于紫杉醇前体的微生物生产宿主 (DeJong, Liu, Bollon, Long, Jennewein, Williams, & Croteau, 2006)。

抗癌活性:经酶合成的Baccatin III已被评估其对各种人类癌细胞系的细胞毒性。这项研究对于了解Baccatin III在癌症治疗中的潜在用途至关重要 (Sah, Kumari, Subban, & Chelliah, 2020)。

免疫佐剂和抗肿瘤活性:已经证明Baccatin III具有免疫佐剂活性,并且与其他抗肿瘤药物结合使用时,可能有助于治疗诱导抑制细胞积聚的肿瘤 (Kim, Park, Park, Im, & Lee, 2011)。

Taxol®生物合成和生产:Taxol®的生物合成途径和生产方法,包括使用Baccatin III等前体,已被广泛研究以满足不断增长的需求 (McElroy & Jennewein, 2018)。

作用机制

Biochemical Pathways:

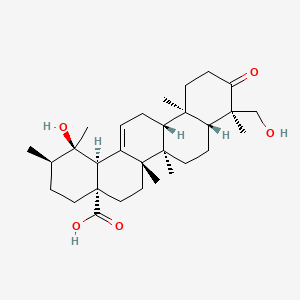

Baccatin X is part of the paclitaxel biosynthetic pathway. It starts with the formation of a highly functionalized diterpenoid core skeleton called baccatin III . Subsequent steps involve adding a phenylisoserinoyl side chain to yield paclitaxel. The complete biosynthetic pathway of baccatin III involves several enzymatic reactions .

Action Environment:

Environmental factors influence this compound’s efficacy and stability:

未来方向

The biosynthesis of Baccatin X and its derivatives, such as paclitaxel, is a topic of ongoing research. Future directions include the discovery of the remaining enzymes involved in the biosynthetic pathway , and the development of new, efficient, and sustainable processes for the manufacturing of these compounds .

生化分析

Biochemical Properties

Baccatin X plays a crucial role in biochemical reactions, particularly in the biosynthesis of Taxol . It interacts with various enzymes and proteins, such as 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), which catalyzes the conversion of 10-deacetylbaccatin III into Baccatin III . These interactions are essential for the production of Taxol, a clinically important anticancer drug .

Cellular Effects

This compound has been observed to have significant effects on various types of cells, particularly cancer cells . For instance, it has been found to exhibit cytotoxic properties against human cervical cancer (HeLa), human lung cancer (A549), human skin cancer (A431), and human liver cancer cells (HepG2) . It influences cell function by inducing apoptotic cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, leading to changes in gene expression and ultimately resulting in the death of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)24(36)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)25(37)31(39,28(20,4)5)26(21(14)35)42-27(38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUHFXGOPHUGGG-GWGORWSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Given that Baccatin III is a prominent precursor to Paclitaxel, what is the significance of discovering new taxane diterpenoids in Taxus yunnanensis, as highlighted in the research?

A1: The discovery of new taxane diterpenoids in Taxus yunnanensis holds significant promise for several reasons [, ]:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。